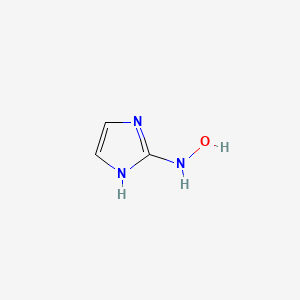
4-Hydrazinylpyridazine
Overview
Description
4-Hydrazinylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a hydrazine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyridazine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridazine with hydrazine hydrate in ethanol under reflux conditions . Another method includes the cyclization of appropriate hydrazones with hydrazine hydrate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions such as those mentioned above. The use of hydrazine hydrate and appropriate pyridazine precursors is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinylpyridazines.
Scientific Research Applications
4-Hydrazinylpyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential in antiviral and anticancer drug development.
Industry: It is utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinylpyridazine involves its interaction with various molecular targets. In medicinal chemistry, it has been shown to inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, it can inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by disrupting cellular pathways .
Comparison with Similar Compounds
3-Hydrazinylpyridazine: Similar in structure but with the hydrazine group at the 3-position.
4-Chloropyridazine: A precursor in the synthesis of 4-Hydrazinylpyridazine.
Pyridazinone derivatives: Compounds with a similar pyridazine core but different functional groups
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazine group at the 4-position allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
pyridazin-4-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-1-2-6-7-3-4/h1-3H,5H2,(H,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWNZKCZUSCQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652842 | |
| Record name | 4-Hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103394-79-2 | |
| Record name | 4-Hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)benzonitrile](/img/structure/B3345235.png)




![1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3345270.png)



![2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde](/img/structure/B3345309.png)


